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Compound of Interest

Compound Name:
Dimethyl N,N-

diisopropylphosphoramidite

CAS No.:
122194-07-4; 29952-64-5; 58109-

34-5

Cat. No.: B2818557

Get Quote

Executive Summary & Chemical Context[1][2][3][4]
[5][6][7][8][9][10]
Dimethyl N,N-diisopropylphosphoramidite is a specialized phosphitylating reagent used

primarily to introduce a dimethyl phosphite triesters moiety onto a hydroxyl group. In the

context of solid-phase oligonucleotide synthesis (SPOS), it functions as a terminating capture

reagent.

Unlike bifunctional phosphoramidites (used for chain extension), this reagent has two non-

reactive methyl groups and one reactive diisopropylamino group. Therefore, its primary

application is 5'-Chemical Phosphorylation to yield a 5'-O-Dimethylphosphate ester.
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Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b2818557#bc-rfq
https://www.benchchem.com/product/b2818557/docs?utm_src=pdf-body#application-note-high-efficiency-phosphorylation-using-dimethyl-n-n-diisopropylphosphoramidite
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2818557?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


5'-Terminal Capping: Creating non-ionic, lipophilic 5'-ends (Dimethyl phosphate esters) for

metabolic stability or membrane permeability studies.

Nucleoside Modification (Solution Phase): Converting nucleosides into dimethyl

phosphoramidite monomers or prodrug precursors.

Phospholipid Synthesis: Introduction of phosphocholine mimics.

Critical Distinction: This reagent yields a Dimethyl Phosphate(MeO)2-P(O)-O-Oligo. It does not

directly yield a free 5'-Phosphate (HO)2-P(O)-O-Oligo upon standard ammonolysis, as the

methyl groups are relatively stable compared to cyanoethyl/sulfonyl groups. For free 5'-

phosphorylation, specific deprotection strategies (e.g., thiophenol) or alternative reagents (CPR

II) are required.

Mechanism of Action
The reaction follows the standard phosphoramidite coupling cycle.[1] The diisopropylamino

group is protonated by a tetrazole activator, making it a good leaving group. The 5'-hydroxyl of

the oligonucleotide attacks the phosphorus, forming a phosphite triester.[1]

Reaction Pathway Diagram (DOT)

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.bocsci.com/resources/comprehensive-guide-to-oligonucleotide-synthesis-using-the-phosphoramidite-method.html
https://www.bocsci.com/resources/comprehensive-guide-to-oligonucleotide-synthesis-using-the-phosphoramidite-method.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2818557?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dimethyl N,N-
diisopropylphosphoramidite

(MeO)2P-N(iPr)2

Activated
Tetrazolide Intermediate

 Protonation 

Activator
(ETT or BTT) Phosphite Triester

(MeO)2P-O-Oligo

 Nucleophilic Attack 

5'-OH Oligonucleotide
(Solid Support)

5'-Dimethyl Phosphate
(MeO)2P(O)-O-Oligo

 Oxidation 

Oxidation
(I2 / Pyridine / H2O)

Click to download full resolution via product page

Figure 1: Reaction pathway for 5'-terminal phosphorylation using Dimethyl N,N-
diisopropylphosphoramidite.

Protocol 1: Solid-Phase 5'-Terminal Phosphorylation
This protocol describes the automated addition of the reagent to the 5'-end of a synthesized

oligonucleotide.

Reagent Preparation
Component Specification Preparation Instructions

Phosphoramidite

Dimethyl N,N-

diisopropylphosphoramidite

(>98% Purity)

Dissolve to 0.1 M in Anhydrous

Acetonitrile (Diluent). Example:

1.0 g reagent in ~5.2 mL ACN.

Activator
5-Ethylthio-1H-tetrazole (ETT)

or BTT

0.25 M in Acetonitrile

(Standard).

Oxidizer
0.02 M Iodine in

THF/Pyridine/H2O
Standard formulation.

Solid Support CPG or Polystyrene
Pre-synthesized oligo with 5'-

DMT on.
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Handling Precaution: The reagent is moisture-sensitive. Use a glovebox or argon-flushed

syringe for reconstitution. Ensure Acetonitrile water content is <30 ppm.

Automated Synthesis Cycle (Step-by-Step)
The phosphorylation step is performed as the final cycle of the synthesis, replacing the addition

of a nucleoside base.

DMT Removal (Detritylation):

Flush column with 3% Dichloroacetic acid (DCA) in Toluene or DCM.

Monitor trityl color (orange) until clear.

Result: Free 5'-OH group on the oligonucleotide.[1]

Wash:

Acetonitrile wash to remove acidity.

Coupling (The Critical Step):

Inject: 0.1 M Dimethyl N,N-diisopropylphosphoramidite + 0.25 M Activator.

Volume: Use 1.5x excess relative to standard nucleoside coupling to ensure complete

capping.

Coupling Time: Increase contact time to 6 minutes (standard is often 2-3 min) to maximize

yield, as the steric bulk of the methyl groups is low, but high efficiency is required for

terminal modification.

Oxidation:

Inject Iodine/Water/Pyridine solution.

Time: 30–60 seconds.

Mechanism:[2][1] Converts the unstable P(III) dimethyl phosphite to the stable P(V)

dimethyl phosphate ester.
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Capping (Optional but Recommended):

Perform standard Acetic Anhydride/N-Methylimidazole capping to block any unreacted 5'-

OH sequences (though they will not extend further regardless).

Final Cleavage & Deprotection:

Reagent: Concentrated Ammonium Hydroxide (28-30%) or AMA (1:1

NH4OH/Methylamine).

Conditions: Standard deprotection (e.g., 55°C for overnight or 65°C for fast deprotection).

Note on Stability: The dimethyl phosphate ester is relatively stable to standard

ammonolysis. It will not rapidly hydrolyze to the free phosphate. The final product will

retain the two methyl groups: (MeO)2-P(O)-O-Oligo.

Protocol 2: Solution-Phase Synthesis of Modified
Nucleosides
Researchers often use this reagent to convert a protected nucleoside into a phosphoramidite

monomer or a phosphite precursor.[3]

Objective: Phosphitylation of a 3'-OH or 5'-OH nucleoside.

Reaction Setup
Starting Material: Nucleoside with all reactive centers protected (e.g., 5'-DMT-Thymidine)

except the target hydroxyl.[4]

Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile.

Activator: 1H-Tetrazole or 5-Ethylthio-1H-tetrazole (0.5 equivalents relative to reagent).

Procedure
Dissolution: Dissolve 1.0 mmol of protected nucleoside in 10 mL anhydrous DCM under

Nitrogen/Argon.
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Addition: Add 1.2 mmol (1.2 equivalents) of Dimethyl N,N-diisopropylphosphoramidite.

Activation: Add 0.5 - 1.0 equivalents of Tetrazole activator dropwise.

Monitoring: Stir at Room Temperature. Monitor by TLC (Silica, 5% MeOH in DCM) or 31P

NMR.

31P NMR Target: Look for signal shift from reagent (~135 ppm) to product phosphite

triester (~140 ppm).

Quenching: Once complete (usually <1 hour), quench with saturated NaHCO3.

Extraction: Extract with DCM, wash with brine, dry over Na2SO4.

Purification: Flash chromatography (use 1% Triethylamine in eluent to prevent acid

hydrolysis of the phosphite).

Quality Control & Troubleshooting
Analytical Validation

Method Expected Observation

MALDI-TOF MS
Mass shift of +109.0 Da relative to the free 5'-

OH oligo. (Formula added: PO3C2H6 - H).

ESI-MS
Deconvolution should show the parent mass +

109 Da.

31P NMR

Terminal dimethyl phosphate typically appears

around -2 to 0 ppm (relative to H3PO4), distinct

from the internucleotide diesters.

HPLC

The dimethyl phosphate group adds lipophilicity.

The product will elute later (higher retention

time) than the failure sequence (5'-OH) on

Reverse Phase (C18) HPLC.

Troubleshooting Guide
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Issue: Low Coupling Efficiency (<90%)

Cause: Wet Acetonitrile or aged reagent.

Fix: Use fresh anhydrous solvents (<30 ppm water). Re-dissolve reagent immediately

before use. Increase coupling time to 10 minutes.

Issue: Product is 5'-OH (No Phosphorylation)

Cause: Oxidizer failure or Activator degradation.

Fix: Ensure Iodine solution is not faded (colorless iodine indicates inactivity). Check

tetrazole solubility.

Issue: Unexpected Mass (Methyl loss)

Cause: Harsh deprotection or use of strong nucleophiles (e.g., Thiophenol) which can

demethylate the phosphate.

Fix: If the dimethyl ester is the desired target, avoid thiophenol. If the free acid is desired,

this is the wrong reagent (use Chemical Phosphorylation Reagent II).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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